molecular formula C13H24N2O2 B1488537 4-Ethoxy-1-(piperidine-2-carbonyl)piperidine CAS No. 1290812-42-8

4-Ethoxy-1-(piperidine-2-carbonyl)piperidine

Cat. No.: B1488537
CAS No.: 1290812-42-8
M. Wt: 240.34 g/mol
InChI Key: PGWDGTABALUVQP-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(piperidine-2-carbonyl)piperidine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an ethoxy group and a piperidine-2-carbonyl group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-(piperidine-2-carbonyl)piperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with ethyl chloroformate to introduce the ethoxy group, followed by further functionalization to add the piperidine-2-carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-(piperidine-2-carbonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, 4-Ethoxy-1-(piperidine-2-carbonyl)piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a probe to understand the binding affinity and specificity of piperidine-based ligands.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structure suggests it could be used in the design of drugs targeting specific receptors or enzymes.

Industry: In industry, this compound may find use in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 4-Ethoxy-1-(piperidine-2-carbonyl)piperidine exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Piperidine

  • Ethyl 4-oxo-1-piperidinecarboxylate

  • Piperazine derivatives

Uniqueness: 4-Ethoxy-1-(piperidine-2-carbonyl)piperidine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-11-6-9-15(10-7-11)13(16)12-5-3-4-8-14-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWDGTABALUVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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